molecular formula C51H33N9 B8245763 1,3,5-Tri([2,2':6',2''-terpyridin]-4'-yl)benzene CAS No. 142030-40-8

1,3,5-Tri([2,2':6',2''-terpyridin]-4'-yl)benzene

Cat. No. B8245763
CAS RN: 142030-40-8
M. Wt: 771.9 g/mol
InChI Key: PAJKXCKAKLJWRM-UHFFFAOYSA-N
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Description

“1,3,5-Tri([2,2’:6’,2’‘-terpyridin]-4’-yl)benzene” is a trifunctionalized monomer that can be used in the synthesis of conjugated C3-symmetric poly(arylbenzene) polymers . These polymeric materials can further be used in organic photovoltaic devices as well as organic field effect transistors (OFETs) and organic light emitting diodes (OLED) systems .


Synthesis Analysis

The synthesis of “1,3,5-Tri([2,2’:6’,2’‘-terpyridin]-4’-yl)benzene” involves complex organic reactions . For instance, it can be synthesized from 2-acetylpyridine . It’s also used in the synthesis of chiral derivatives for asymmetric catalysis .


Molecular Structure Analysis

The molecular structure of “1,3,5-Tri([2,2’:6’,2’‘-terpyridin]-4’-yl)benzene” is complex and involves multiple nitrogen donor atoms . This allows it to form metallo-supramolecular structures . The structure also shows CH···π and π···π interactions driven layer-by-layer self-assembly of hydrogen-bonded hexagonal blocks in the solid state .


Chemical Reactions Analysis

The chemical reactions involving “1,3,5-Tri([2,2’:6’,2’‘-terpyridin]-4’-yl)benzene” are complex and involve various interactions . For instance, it shows CH···π and π···π interactions driven layer-by-layer self-assembly of hydrogen-bonded hexagonal blocks in the solid state .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1,3,5-Tri([2,2’:6’,2’‘-terpyridin]-4’-yl)benzene” are influenced by its complex molecular structure . For instance, due to the high glass transition point of TNB, an amorphous glass containing randomly oriented molecules is obtained at room temperature .

Mechanism of Action

The mechanism of action of “1,3,5-Tri([2,2’:6’,2’‘-terpyridin]-4’-yl)benzene” involves various non-covalent interactions . These interactions are crucial for its self-assembly behavior and its use in the construction of similar molecular self-assemblies .

Future Directions

The future directions for “1,3,5-Tri([2,2’:6’,2’‘-terpyridin]-4’-yl)benzene” involve its potential use in various applications such as organic photovoltaic devices, organic field effect transistors (OFETs), and organic light emitting diodes (OLED) systems . Its unique molecular structure and properties make it a promising material for future research and development .

properties

IUPAC Name

4-[3,5-bis(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]-2,6-dipyridin-2-ylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H33N9/c1-7-19-52-40(13-1)46-28-37(29-47(58-46)41-14-2-8-20-53-41)34-25-35(38-30-48(42-15-3-9-21-54-42)59-49(31-38)43-16-4-10-22-55-43)27-36(26-34)39-32-50(44-17-5-11-23-56-44)60-51(33-39)45-18-6-12-24-57-45/h1-33H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAJKXCKAKLJWRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CC(=CC(=C4)C5=CC(=NC(=C5)C6=CC=CC=N6)C7=CC=CC=N7)C8=CC(=NC(=C8)C9=CC=CC=N9)C1=CC=CC=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H33N9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70727616
Record name 2~4~,3~4~,4~4~-(Benzene-1,3,5-triyl)tri(1~2~,2~2~:2~6~,3~2~-terpyridine)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70727616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

771.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

142030-40-8
Record name 2~4~,3~4~,4~4~-(Benzene-1,3,5-triyl)tri(1~2~,2~2~:2~6~,3~2~-terpyridine)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70727616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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